

# Stachyose tetrahydrate chemical structure and properties

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## Compound of Interest

Compound Name: Stachyose tetrahydrate

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## Stachyose Tetrahydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Stachyose tetrahydrate**, a non-digestible tetrasaccharide, is emerging as a significant functional food ingredient and potential therapeutic agent. Composed of two  $\alpha$ -D-galactose units, one  $\alpha$ -D-glucose unit, and one  $\beta$ -D-fructose unit, its primary mechanism of action is centered on its role as a prebiotic. By selectively promoting the proliferation of beneficial gut microbiota, **stachyose tetrahydrate** modulates the host's immune system and metabolic functions, primarily through the production of short-chain fatty acids (SCFAs). This guide provides an in-depth overview of the chemical structure, physicochemical properties, analytical methodologies, and biological activities of **stachyose tetrahydrate**, with a focus on its impact on gut health and associated signaling pathways.

### Chemical Structure and Identification

Stachyose is a tetrasaccharide with the systematic IUPAC name  $\beta$ -D-Fructofuranosyl O- $\alpha$ -D-galactopyranosyl-(1  $\rightarrow$  6)-O- $\alpha$ -D-galactopyranosyl-(1  $\rightarrow$  6)- $\alpha$ -D-glucopyranoside. It is commonly found in its tetrahydrate form.

Table 1: Chemical Identification of **Stachyose Tetrahydrate**

Identifier	Value
IUPAC Name	(2S,3R,4S,5R,6R)-2-[[[(2R,3R,4S,5R,6S)-6-[[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;tetrahydrate
Molecular Formula	C24H42O21·4H2O
CAS Number	10094-58-3

## Physicochemical Properties

The physical and chemical properties of **stachyose tetrahydrate** are crucial for its application in research and product development.

Table 2: Physicochemical Properties of Stachyose and its Tetrahydrate Form

Property	Stachyose (Anhydrous)	Stachyose Tetrahydrate
Molecular Weight	666.58 g/mol	738.64 g/mol
Melting Point	170 °C[1]	95-105 °C
Density	1.84 g/cm <sup>3</sup> (20 °C)[1][2]	Not available
Optical Rotation ([α] <sub>D</sub> )	+131.3°[1]	Not available
Solubility	- Water: 50 mg/mL (clear, colorless)[1]- DMSO: Soluble- Ethanol: Insoluble	- Water: 100 mg/mL[3]- DMSO: 100 mg/mL[3]- Ethanol: Insoluble[3]
Appearance	White to off-white solid	White to off-white crystalline powder

## Natural Sources and Extraction

Stachyose is naturally present in a variety of plants, particularly in legumes such as soybeans and green beans. The primary method for its commercial extraction is water extraction, valued for its simplicity and environmental friendliness.

## Experimental Protocols

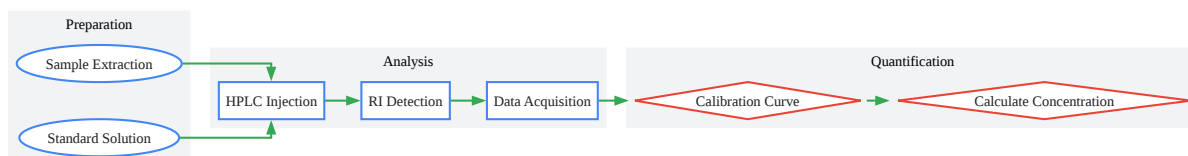
### High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To quantify stachyose in a sample matrix.

Methodology:

- Instrumentation: HPLC system with a refractive index (RI) detector.
- Column: Amino Propyl (NH<sub>2</sub>) Column (e.g., 250 mm x 4.6 mm, 5 µm).[\[4\]](#)
- Mobile Phase: Acetonitrile:Water (70:30, v/v).[\[4\]](#)
- Flow Rate: 1.0 mL/min.[\[4\]](#)
- Column Temperature: 30-35°C.[\[4\]](#)[\[5\]](#)
- Injection Volume: 10-20 µL.[\[4\]](#)[\[5\]](#)
- Standard Preparation: Prepare a stock solution of **stachyose tetrahydrate** in deionized water. Create a series of working standards by diluting the stock solution to concentrations ranging from 0.5 mg/mL to 5.0 mg/mL.[\[4\]](#)
- Sample Preparation:
  - Solid Samples: Weigh approximately 1 g of the homogenized sample, add 20 mL of deionized water, and extract using ultrasonication for 30 minutes. Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter.[\[4\]](#)
  - Liquid Samples: Dilute the sample with deionized water to bring the expected stachyose concentration within the calibration range and filter through a 0.45 µm syringe filter.[\[4\]](#)

- Analysis: Inject the standards and samples onto the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of stachyose in the samples from the calibration curve.[4]



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#### HPLC Quantification Workflow

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Pharmacokinetic Studies

Objective: To determine the concentration of stachyose in biological matrices like plasma.

Methodology:

- Instrumentation: LC-MS/MS system.
- Chromatography:
  - Column: Asahipak NH2P-50 4E column with an Asahipak NH2P-50G 4A guard column.[6]
  - Mobile Phase: Acetonitrile:Water (55:45, v/v).[6]
  - Flow Rate: 1 mL/min.[6]
- Mass Spectrometry:
  - Ionization Mode: Negative ion mode.[6]

- Detection: Multiple reaction monitoring (MRM).[6]
- MRM Transitions:
  - Stachyose:  $m/z$   $[M-H]^-$  665.4  $\rightarrow$  383.1.[6]
  - Internal Standard (e.g., Nystose):  $m/z$   $[M-H]^-$  665.5  $\rightarrow$  485.0.[6]
- Sample Preparation: Protein precipitation of plasma samples with acetonitrile.[6]

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of stachyose.

Methodology:

- Instrumentation: NMR Spectrometer (e.g., 600 MHz).[7]
- Solvent: Deuterated water (D<sub>2</sub>O).[7]
- Experiments:
  - 1D NMR: <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired to identify the proton and carbon environments.
  - 2D NMR:
    - COSY (Correlation Spectroscopy): To establish proton-proton couplings within each monosaccharide residue.
    - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.[7]
    - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for determining the glycosidic linkages between the sugar units.

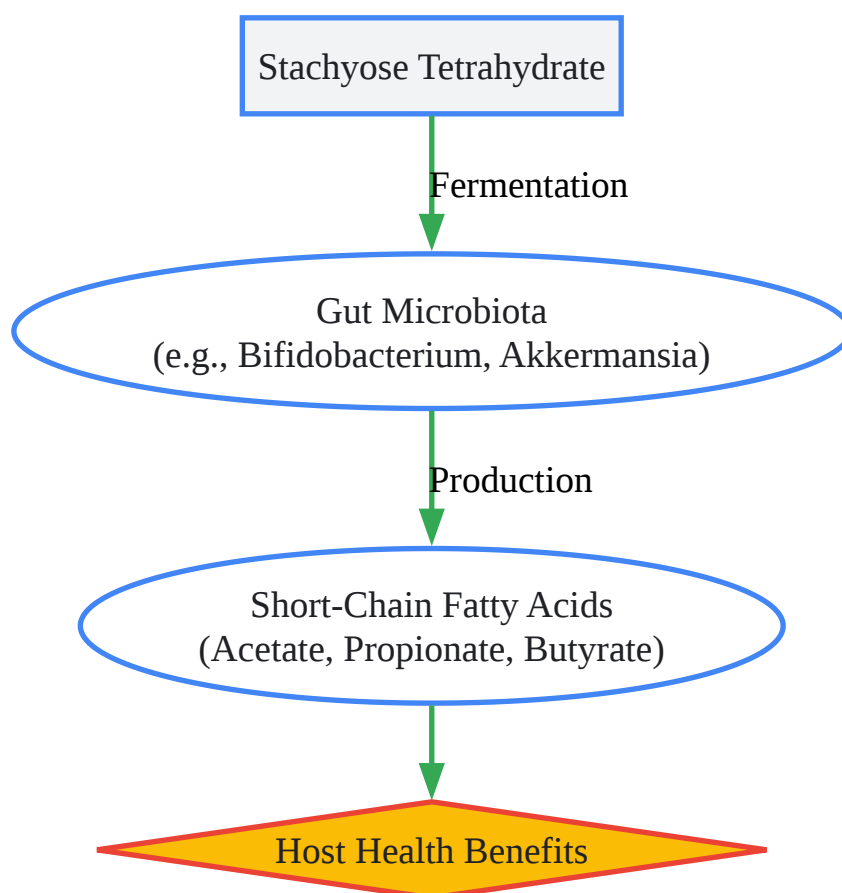
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing further confirmation of the glycosidic linkages and the overall 3D structure.

## Biological Activity and Signaling Pathways

The primary biological function of **stachyose tetrahydrate** is its prebiotic activity. Being indigestible by human enzymes, it reaches the colon intact where it is fermented by beneficial gut bacteria.

### Prebiotic Mechanism and SCFA Production

Stachyose selectively stimulates the growth of probiotic bacteria such as Bifidobacterium and Akkermansia. This fermentation process leads to the production of short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate.



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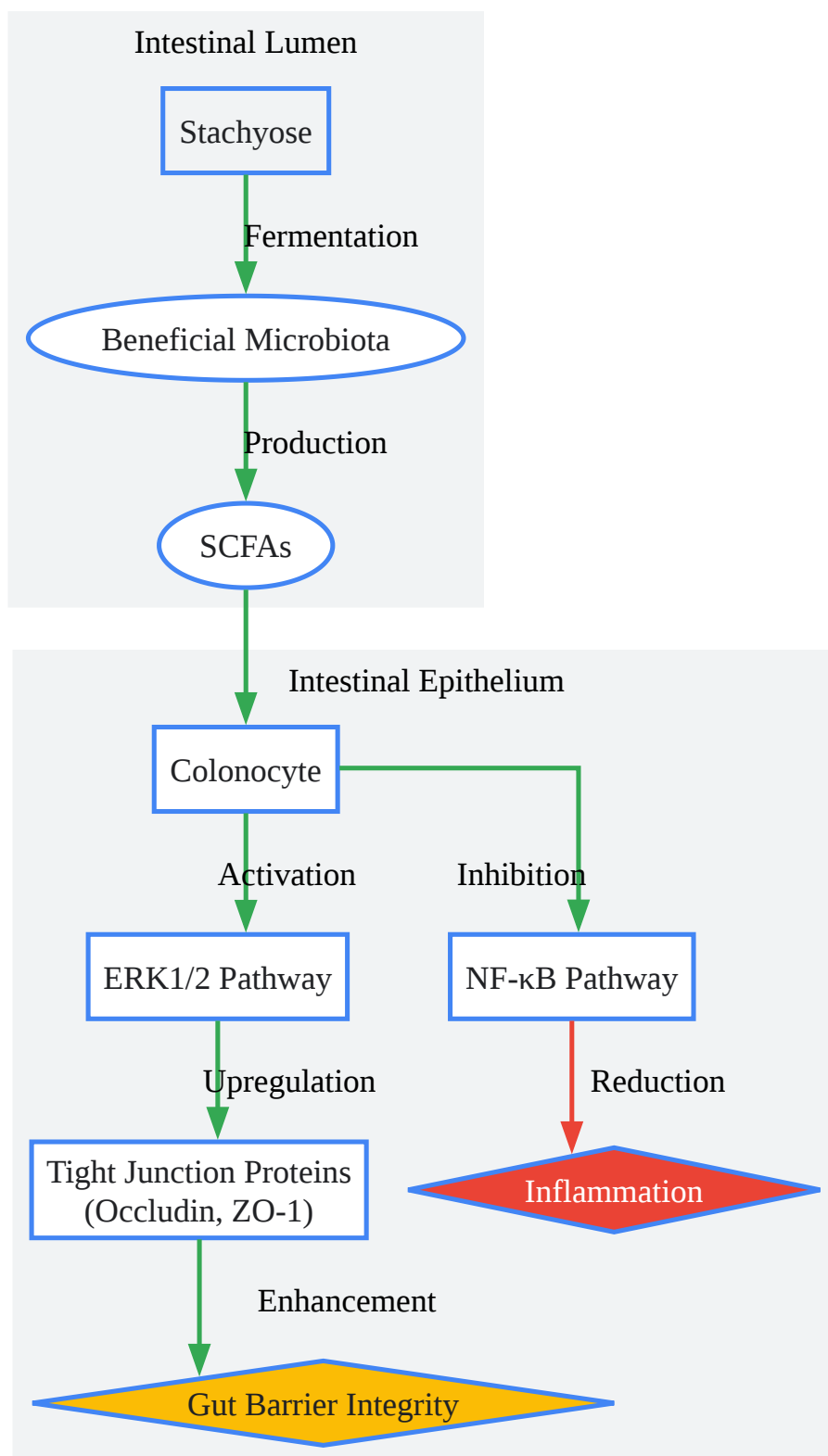
Prebiotic action of stachyose.

## Modulation of Host Signaling Pathways

SCFAs produced from stachyose fermentation act as signaling molecules that influence various host physiological processes, particularly gut barrier function and inflammation.

**Gut Barrier Integrity:** SCFAs, especially butyrate, serve as an energy source for colonocytes and enhance the integrity of the intestinal barrier. They upregulate the expression of tight junction proteins such as occludin and ZO-1. This is potentially mediated through the activation of signaling pathways like ERK1/2 and the inhibition of pathways that promote inflammation, such as NF- $\kappa$ B and MAPK.[8][9]

**Anti-inflammatory Effects:** SCFAs can exert anti-inflammatory effects by inhibiting the NF- $\kappa$ B signaling pathway, which is a key regulator of pro-inflammatory cytokine production. They can also modulate the activity of immune cells.



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